molecular formula C26H23N3OS B2792697 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1206989-70-9

1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2792697
CAS No.: 1206989-70-9
M. Wt: 425.55
InChI Key: KRZAGDOMGZTCPJ-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a synthetic organic compound that features an indoline moiety, an imidazole ring, and a thioether linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the indoline and imidazole moieties, often using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thioether linkage.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved can vary widely based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(indolin-1-yl)-2-(phenylthio)ethanone: Lacks the imidazole ring, which may affect its biological activity.

    2-(indolin-1-yl)-1-(p-tolyl)ethanone: Lacks the thioether linkage, potentially altering its chemical reactivity.

    1-(indolin-1-yl)-2-(imidazol-2-yl)ethanone: Lacks the phenyl and p-tolyl groups, which may influence its interactions with biological targets.

Uniqueness

1-(indolin-1-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is unique due to its combination of an indoline moiety, an imidazole ring, and a thioether linkage. This unique structure may confer specific biological activities and chemical properties that distinguish it from similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c1-19-11-13-22(14-12-19)29-24(20-7-3-2-4-8-20)17-27-26(29)31-18-25(30)28-16-15-21-9-5-6-10-23(21)28/h2-14,17H,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZAGDOMGZTCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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